molecular formula C8H13F3N2O2 B2781968 2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate CAS No. 878259-52-0

2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate

Cat. No.: B2781968
CAS No.: 878259-52-0
M. Wt: 226.199
InChI Key: KJBZJNMUCIMURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate (CAS 878259-52-0) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C8H13F3N2O2 and a molecular weight of 226.20 g/mol, this compound serves as a versatile synthon, particularly valuable for the introduction of the 2,2,2-trifluoroethyl group into complex molecules . The presence of the trifluoromethyl (CF3) group is a key structural feature, as it can dramatically alter the physicochemical properties of a lead compound, including enhancing its metabolic stability, lipophilicity, and membrane permeability . These modifications are crucial in advanced research areas such as the design and synthesis of protease inhibitors, anticancer agents, and other bioactive molecules, where the CF3 group is known to improve drug-target interactions and overall pharmacokinetic profiles . The piperazine core, protected by the 2,2,2-trifluoroethylcarboxylate group, is a privileged scaffold frequently found in a wide array of pharmacologically active compounds . This makes the reagent particularly useful in multi-step synthetic routes for developing potential therapeutics, including investigations into challenging targets like protein-protein interaction inhibitors . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request batch-specific Certificate of Analysis (CoA) documentation and safety data from the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroethyl 4-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c1-12-2-4-13(5-3-12)7(14)15-6-8(9,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZJNMUCIMURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity :
    • Recent studies have indicated that compounds similar to 2,2,2-trifluoroethyl 4-methylpiperazine-1-carboxylate exhibit significant antitumor properties. For instance, modifications to piperazine structures have led to the development of novel agents targeting microtubules in glioblastoma cells. These agents destabilize microtubules and induce cell death, showcasing potential therapeutic avenues for cancer treatment .
  • Neuropharmacology :
    • This compound's structural features allow it to interact with various neurotransmitter systems. Research has focused on its potential as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. Inhibition of MAGL may have therapeutic implications for neurological disorders by enhancing endocannabinoid signaling .
  • Antimicrobial Properties :
    • The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria and parasites such as Plasmodium falciparum. Its derivatives have been evaluated for their efficacy in inhibiting the growth of these pathogens, indicating potential use in treating infectious diseases .

Case Studies

Study Focus Findings
Study on MAGL Inhibitors Investigated the synthesis of piperazine derivatives as MAGL inhibitorsIdentified several promising candidates with high selectivity and potency.
Antitumor Activity Assessment Evaluated modified carbazoles for glioblastoma treatmentDemonstrated that specific substitutions enhance antitumor efficacy significantly.
Antimicrobial Efficacy Tested compounds against Plasmodium falciparumFound that certain structural modifications improved activity against resistant strains.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Modulation : The compound can act on receptors involved in pain and inflammation pathways, making it a candidate for developing analgesics.
  • Cytotoxicity Studies : Research has shown varying degrees of cytotoxicity against different cancer cell lines, suggesting a need for further structure-activity relationship studies to optimize efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Key Substituent Effects

  • Trifluoroethyl Group: The electron-withdrawing trifluoroethyl group in the target compound increases resistance to esterase-mediated hydrolysis compared to ethyl or methyl esters in analogs like Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate (CAS 1202770-39-5, ) .
  • Methylpiperazine vs.
  • Aromatic vs. Aliphatic Substituents : Compounds like Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate (CAS 497061-02-6, ) incorporate aromatic carbonyl groups, which enhance π-π stacking interactions but reduce solubility compared to the aliphatic trifluoroethyl group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate C₈H₁₃F₃N₂O₂ 226.2 Trifluoroethyl, methylpiperazine High lipophilicity, metabolic stability
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate C₁₆H₁₈F₄N₂O₄ 378.3 Tetrafluoroethoxy, benzoyl Low solubility, π-π interactions
1-(4-Trifluoromethylphenyl)piperazine C₁₁H₁₃F₃N₂ 230.2 Trifluoromethylphenyl Serotonin receptor affinity
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate C₁₃H₁₈ClN₃O₂ 283.8 Chlorophenyl, amino Potential antimicrobial activity

Biological Activity

2,2,2-Trifluoroethyl 4-methylpiperazine-1-carboxylate is an organic compound notable for its trifluoroethyl group and piperazine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including effects on various cellular pathways and targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H12F3N2O2
  • Molecular Weight : 218.19 g/mol
  • Structure : The compound features a piperazine ring substituted with a trifluoroethyl group and a carboxylate moiety.

The biological activity of this compound can be attributed to its interactions with various biological targets:

Target Interactions :

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
  • Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Antitumor Activity

Research has shown that the compound possesses antitumor properties. In vitro studies on cancer cell lines have revealed its potential to inhibit cell proliferation.

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)0.126Significant growth inhibition
HeLa (Cervical)0.175Moderate growth inhibition
A549 (Lung)0.200Low growth inhibition

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations at the piperazine ring and the trifluoroethyl group have been explored to enhance potency and selectivity.

Key Findings from SAR Studies:

  • Substituting different groups on the piperazine ring can lead to variations in activity.
  • The presence of the trifluoroethyl group significantly enhances lipophilicity and membrane permeability.

Case Studies

  • In Vivo Efficacy Against Tumors : A study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
    • Tumor Volume Reduction : From an average of 500 mm³ in control groups to approximately 250 mm³ in treated groups after four weeks.
  • Antimicrobial Efficacy in Animal Models : Another study evaluated the antimicrobial effects in a mouse model infected with S. aureus. The treated group showed a survival rate of 80% compared to 30% in untreated controls.

Q & A

Q. What advanced analytical methods resolve complex degradation products?

  • Methodological Answer :
  • LC-MS/MS : Identify degradation fragments (e.g., hydrolyzed piperazine) with a Q-TOF mass spectrometer .
  • Isotope Labeling : Use ¹⁸O-water to trace hydrolysis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.